2-(1-Amino-2-ethylcyclopentyl)acetic acid
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Overview
Description
2-(1-Amino-2-ethylcyclopentyl)acetic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclopentane, featuring an amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-ethylcyclopentyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 1-amino-2-ethylcyclopentane with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-ethylcyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-(1-Amino-2-ethylcyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-ethylcyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The acetic acid moiety can participate in ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar structure but lacks the acetic acid moiety.
Ethylcyclopentane: Lacks both the amino and acetic acid groups.
Aminoacetic acid (Glycine): Contains an amino and acetic acid group but lacks the cyclopentane ring.
Uniqueness
2-(1-Amino-2-ethylcyclopentyl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety attached to a cyclopentane ring. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(1-amino-2-ethylcyclopentyl)acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-2-7-4-3-5-9(7,10)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
FHDAZZCZDOTRLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1(CC(=O)O)N |
Origin of Product |
United States |
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